Carbinoxamine

概要

説明

カルビノキサミンは、主にアレルギー反応の治療に使用される抗ヒスタミン薬および抗コリン薬です。 くしゃみ、鼻水、かゆみ、目のかゆみ、じんましん、皮膚の発疹などの症状を管理するのに効果的です . カルビノキサミンはヒスタミンH1受容体拮抗薬であり、これはアレルギー症状を引き起こす体内の物質であるヒスタミンの作用を阻害することを意味します .

準備方法

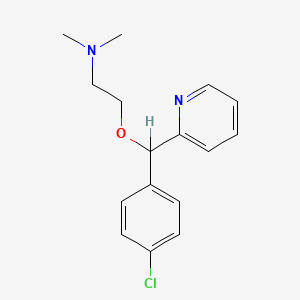

合成経路と反応条件: カルビノキサミンは、複数段階の化学プロセスによって合成できます。 合成は通常、4-クロロベンズアルデヒドと2-ピリジルメタノールの反応によって中間体を形成し、次にジメチルアミンと反応させてカルビノキサミンを生成します . 反応条件は、多くの場合、制御された温度とエタノールまたはメタノールなどの溶媒の使用を必要とします。

工業生産方法: 工業環境では、カルビノキサミンの生産には、反応物が制御された条件下で組み合わされる大規模な化学反応器が関与します。 プロセスは収率と純度が最適化されており、多くの場合、再結晶化またはクロマトグラフィーなどの精製工程を含み、最終生成物が製薬基準を満たすようにします .

化学反応の分析

反応の種類: カルビノキサミンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: カルビノキサミンは酸化されてさまざまな代謝物を形成することができます。

還元: 特定の条件下で還元されて、さまざまな誘導体を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなカルビノキサミン誘導体があり、これらは異なる薬理学的特性と用途を持つ可能性があります .

4. 科学研究への応用

カルビノキサミンは、科学研究で幅広い用途があります。

化学: 抗ヒスタミンの挙動とその他の化学物質との相互作用を研究するためのモデル化合物として使用されます。

生物学: 研究者は、カルビノキサミンを使用して、アレルギー反応のメカニズムと体内のヒスタミンの役割を調査しています。

医学: カルビノキサミンは、さまざまなアレルギー性疾患の治療における有効性とその潜在的な副作用について研究されています。

科学的研究の応用

Therapeutic Uses

Carbinoxamine is indicated for several conditions:

- Allergic Rhinitis : Effective in treating seasonal and perennial allergic rhinitis.

- Vasomotor Rhinitis : Alleviates symptoms associated with this condition.

- Allergic Conjunctivitis : Provides relief from eye-related allergic reactions.

- Skin Reactions : Used for uncomplicated allergic skin manifestations such as urticaria and angioedema.

- Motion Sickness : Exhibits antiemetic properties, making it useful for nausea and vomiting associated with motion sickness.

- Extrapyramidal Symptoms : Has been employed to manage drug-induced extrapyramidal symptoms and mild cases of Parkinson's disease .

Antiviral Potential

Recent studies have identified this compound's potential as an antiviral agent. Research indicates that this compound maleate can inhibit influenza virus infections by blocking viral entry into host cells. In a screening of FDA-approved drugs, this compound demonstrated significant antiviral activity against multiple strains of influenza A and one strain of influenza B, with half-maximal inhibitory concentrations indicating potent effects .

Key Findings:

- Inhibition of Viral Entry : Mechanistic studies suggest that this compound interferes with the endocytosis process necessary for viral entry into cells .

- Animal Studies : In vivo experiments showed that mice treated with this compound were fully protected against lethal doses of influenza virus .

Safety Profile and Adverse Effects

Despite its therapeutic benefits, this compound has been associated with serious adverse effects, particularly in pediatric populations. A review by the FDA highlighted several cases of pediatric deaths linked to its use, particularly in children under two years old. These incidents prompted warnings against its use in young children due to risks of severe respiratory depression and other complications .

Adverse Effects Summary:

- Sedation

- Anticholinergic effects (dry mouth, urinary retention)

- Serious skin reactions (e.g., toxic epidermal necrolysis) reported in some cases .

Case Study 1: Pediatric Use

A review highlighted 15 pediatric death cases associated with this compound use, primarily involving combination products. The findings underscored the need for caution when prescribing this medication to young children .

Case Study 2: Antiviral Efficacy

In a controlled study involving mice infected with influenza A virus, treatment with this compound resulted in significant survival rates compared to untreated controls. This suggests a promising avenue for repurposing this compound as an antiviral agent against influenza .

作用機序

カルビノキサミンは、ヒスタミンH1受容体を遮断することによって効果を発揮し、ヒスタミンがこれらの受容体に結合してアレルギー症状を引き起こすのを防ぎます。 この作用により、かゆみ、腫れ、血管拡張などのアレルギー症状が軽減されます。 さらに、カルビノキサミンは抗コリン薬の特性を持っており、鼻や気管支の分泌物を減らすのに役立ちます .

類似の化合物:

ジフェンヒドラミン: 類似の用途を持つ別の第1世代の抗ヒスタミン薬ですが、副作用のプロファイルが異なります。

クロルフェニラミン: 作用は似ていますが、カルビノキサミンよりも鎮静作用が低いと考えられています。

クレマスチン: 作用時間が長い別のH1拮抗薬です.

独自性: カルビノキサミンは、抗ヒスタミン薬と抗コリン薬の特性を組み合わせた独自のものです。そのため、幅広いアレルギー症状の治療に特に効果的です。 その特定の化学構造により、有効性と副作用のバランスがとれており、臨床環境で有利になる可能性があります .

類似化合物との比較

Diphenhydramine: Another first-generation antihistamine with similar uses but different side effect profiles.

Chlorpheniramine: Similar in action but often considered less sedating than carbinoxamine.

Clemastine: Another H1 antagonist with a longer duration of action.

Uniqueness: this compound is unique in its combination of antihistamine and anticholinergic properties, making it particularly effective for treating a broad range of allergic symptoms. Its specific chemical structure allows for a balance between efficacy and side effects, which can be advantageous in clinical settings .

生物活性

Carbinoxamine is a first-generation antihistamine primarily used for its antiallergic properties. It exhibits a range of biological activities, including antihistaminic, anticholinergic, and potential antiviral effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and safety profile, supported by data tables and case studies.

This compound functions as a competitive antagonist at histamine H1 receptors, which are involved in various physiological responses to histamine. By binding to these receptors, this compound inhibits the actions of histamine in tissues such as the gastrointestinal tract, bronchial muscle, and blood vessels . Its anticholinergic properties contribute to additional therapeutic effects, including antiemetic actions and sedation .

Key Mechanisms:

- H1 Receptor Antagonism : Reduces allergic symptoms by blocking histamine's effects.

- Anticholinergic Activity : Provides additional therapeutic benefits, such as reducing nausea and motion sickness.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Half-life | 10 to 20 hours |

| Peak Plasma Concentration (Cmax) | 28.7 ng/mL (after 16 mg dose) |

| Steady-State Cmax | 72.9 ng/mL (after multiple doses) |

| Minimum Plasma Concentration | 51.8 ng/mL |

This compound is absorbed effectively from the gastrointestinal tract and exhibits a prolonged half-life, making it suitable for once or twice-daily dosing .

Clinical Applications

This compound is indicated for various allergic conditions and has been used in treating:

- Seasonal and perennial allergic rhinitis

- Vasomotor rhinitis

- Allergic conjunctivitis

- Drug-induced extrapyramidal symptoms

- Mild cases of Parkinson's disease .

Additionally, recent studies suggest that this compound may possess antiviral properties against influenza viruses. It has demonstrated significant inhibitory effects on viral entry into host cells with IC50 values indicating potent activity against various strains of influenza A and B viruses .

Safety Profile and Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects. Its anticholinergic properties can lead to sedation and cognitive impairment, particularly in sensitive populations such as children and the elderly. Notably, the FDA has issued warnings regarding its use in children under the age of four due to serious safety concerns .

Reported Adverse Effects:

- Sedation

- Anticholinergic effects (dry mouth, urinary retention)

- Serious skin reactions (e.g., Stevens-Johnson syndrome)

- Respiratory depression in pediatric populations .

Case Studies

Several case studies highlight the clinical implications of this compound use:

- Pediatric Fatalities : A review identified multiple pediatric deaths associated with this compound-containing products. In one instance, a three-month-old infant experienced lethargy after administration leading to fatal respiratory depression .

- Toxic Epidermal Necrolysis : A ten-year-old female developed toxic epidermal necrolysis linked to this compound use while being treated for fever and tonsillitis .

- Antiviral Efficacy : In preclinical studies, this compound showed promising results against influenza virus infections in mice models when administered at therapeutic doses .

特性

IUPAC Name |

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFSXZCBGQGRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3505-38-2 (maleate) | |

| Record name | Carbinoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022737 | |

| Record name | Carbinoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.28e-01 g/L | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carbinoxamine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. Carbinoxamine's anticholinergic action appears to be due to a central antimuscarinic effect, which also may be responsible for its antiemetic effects, although the exact mechanism is unknown. | |

| Record name | Carbinoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

486-16-8 | |

| Record name | (±)-Carbinoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbinoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbinoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbinoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbinoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBINOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982A7M02H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Carbinoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。